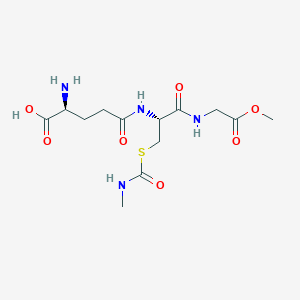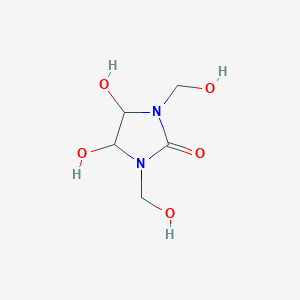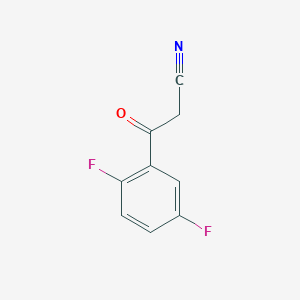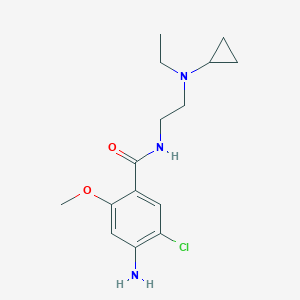
Picolinate de zinc
Vue d'ensemble
Description
Le picolinate de zinc est un composé formé par la chélation du zinc avec l'acide picolinique. Cette chélation améliore la biodisponibilité du zinc, ce qui en fait un choix populaire pour les compléments alimentaires. Le zinc est un oligo-élément essentiel impliqué dans de nombreux processus biologiques, notamment la fonction immunitaire, la croissance cellulaire et la synthèse de l'ADN. Le this compound est particulièrement reconnu pour sa meilleure absorption dans le tube digestif par rapport aux autres suppléments de zinc .
Applications De Recherche Scientifique
Zinc picolinate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Zinc Picolinate is a form of the essential mineral zinc, which is required for a number of bodily functions. It is involved in numerous biological functions and has the capacity to bind to more than 300 enzymes and more than 2000 transcriptional factors . The primary targets of Zinc Picolinate are these enzymes and transcriptional factors, where it plays a crucial role in their functioning .
Mode of Action
Zinc Picolinate interacts with its targets by binding to them, thereby influencing their activity. This interaction results in changes in various cellular functions such as the response to oxidative stress, homeostasis, immune responses, DNA replication, DNA damage repair, cell cycle progression, apoptosis, and aging .
Biochemical Pathways
Zinc Picolinate affects numerous biochemical pathways. It plays a significant role in the synthesis of protein and collagen, contributing to wound healing and maintaining healthy skin . It is also involved in the functioning of over 200 enzymes, including RNA and DNA polymerase, alcohol dehydrogenase, and alkaline phosphatase . Furthermore, it plays a key role in genetic expression, cell division, and growth .
Pharmacokinetics
The absorption of zinc after oral administration of Zinc Picolinate is shown to be effective .
Result of Action
The molecular and cellular effects of Zinc Picolinate’s action are vast. It is involved in neurotransmitter synthesis and helps in maintaining proper brain function, memory, and learning abilities . Zinc Picolinate also contributes to the maintenance of healthy skin, hair, and nails, as it is involved in collagen synthesis and acts as an antioxidant, protecting the cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Zinc Picolinate. For instance, dietary factors can determine zinc absorption . Furthermore, zinc status is associated with inflammation, oxidative stress, lipid, and glucose metabolism . Therefore, factors affecting these conditions can potentially influence the action of Zinc Picolinate.
Safety and Hazards
Orientations Futures
Zinc plays an important role in β-cell function, insulin action, glucose homeostasis and the pathogenesis of diabetes and its complications . Further randomized double-blinded placebo-controlled clinical trials conducted for an adequate duration are required to establish therapeutic safety in humans .
Analyse Biochimique
Biochemical Properties
Zinc Picolinate plays a significant role in biochemical reactions. It is involved in the composition of numerous protein structural components, such as various metalloenzymes and hemoglobinases . These proteins and enzymes interact with Zinc Picolinate, which plays a regulatory role in the human body .
Cellular Effects
Zinc Picolinate can influence cell function by participating in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Zinc Picolinate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its various roles in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, Zinc Picolinate has shown stability, retaining its properties and effectiveness for a long period of time
Metabolic Pathways
Zinc Picolinate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le picolinate de zinc peut être synthétisé par un procédé monotope impliquant l'hydrosulfonation de l'alpha-picoline avec de l'acide sulfurique, suivie du chauffage du mélange réactionnel entre 150 °C et 210 °C. Le sulfate d'acide alpha-picolinique résultant est ensuite traité avec une solution de sel de zinc pour obtenir le this compound .
Méthodes de production industrielle : En milieu industriel, le this compound est produit en faisant réagir l'oxyde de zinc avec l'acide picolinique dans une solution aqueuse. La réaction est généralement effectuée à des températures élevées pour assurer une dissolution complète et une réaction de l'oxyde de zinc. La solution résultante est ensuite filtrée, et le this compound est précipité par ajustement du pH .
Analyse Des Réactions Chimiques
Types de réactions : Le picolinate de zinc subit principalement des réactions de chélation en raison de la présence d'acide picolinique. Il peut également participer à des réactions de substitution où l'ion zinc est remplacé par d'autres ions métalliques.
Réactifs et conditions courantes :
Chélation : Acide picolinique et oxyde de zinc en solution aqueuse.
Substitution : Divers sels métalliques dans des solvants aqueux ou organiques.
Principaux produits :
Chélation : this compound.
Substitution : Picolinates métalliques (par exemple, picolinate de cuivre, picolinate de fer).
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme étalon pour la détermination du zinc.
Biologie : Étudié pour son rôle dans la fonction enzymatique et le métabolisme cellulaire.
Médecine : Enquête sur son potentiel dans le traitement de la carence en zinc, le soutien de la fonction immunitaire et la promotion de la santé de la peau.
5. Mécanisme d'action
Le this compound exerce ses effets principalement par l'ion zinc, qui joue des rôles catalytiques, structurels et régulateurs dans l'organisme. Le zinc est un cofacteur de nombreuses enzymes, y compris celles impliquées dans la synthèse de l'ADN, la synthèse des protéines et la division cellulaire. Il a également des propriétés antioxydantes, protégeant les cellules du stress oxydatif en neutralisant les radicaux libres .
Composés similaires :
Gluconate de zinc : Un autre supplément de zinc connu pour ses propriétés de régulation du sébum et son utilisation dans le traitement de l'acné. .
Citrate de zinc : Utilisé dans les produits de soins dentaires pour ses propriétés antimicrobiennes, mais présente également des taux d'absorption plus faibles que le this compound.
Unicité du this compound : Le this compound se démarque par sa biodisponibilité supérieure, ce qui le rend plus efficace pour augmenter les niveaux de zinc dans l'organisme. Cela en fait un choix privilégié pour les compléments alimentaires visant à corriger une carence en zinc et à soutenir la santé globale .
Propriétés
IUPAC Name |
zinc;pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.Zn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVUUBRKFZWXRN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170814 | |
| Record name | Zinc picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17949-65-4 | |
| Record name | Zinc picolinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17949-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc picolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017949654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc picolinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc, bis(2-pyridinecarboxylato-κN1,κO2)-, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | picolinic acid zinc chelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC PICOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO92O31SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zinc picolinate exert its antioxidant effects?
A1: While the exact mechanism is not fully elucidated, research suggests zinc picolinate may decrease oxidative stress markers like malondialdehyde, 8-isoprostane, and 4-hydroxyalkenal. [] This reduction in oxidative damage is potentially linked to its ability to decrease the expression of heat shock protein 70 (Hsp70). [] Additionally, it may prevent the increase in Bax expression, a protein involved in apoptosis, suggesting a protective effect against cellular damage. []
Q2: Does zinc picolinate influence inflammation?
A2: Studies show that zinc picolinate can reduce tumor necrosis factor-alpha (TNF-α) levels in the kidneys. [] TNF-α is a key inflammatory cytokine, and its reduction suggests an anti-inflammatory role for zinc picolinate.
Q3: What spectroscopic techniques are used to characterize zinc picolinate?
A3: Researchers utilize various techniques, including:
- Electron Spin Resonance (ESR): To study the magnetic properties and coordination environment of manganese-substituted zinc picolinate crystals. []
- Electron-Nuclear Double Resonance (ENDOR): For analyzing the hyperfine interactions of metal complexes like copper picolinate in various matrices, providing insights into the electronic structure. []
Q4: Is there evidence of zinc picolinate's use as a catalyst?
A4: Research indicates that zinc picolinate exhibits catalytic activity in the thermal decomposition of hexamethylene di-n-butylurethane (HDU-B) to produce 1,6-hexamethylene diisocyanate (HDI). []
Q5: How does its catalytic performance compare to other metal picolinates?
A5: Studies show that zinc picolinate demonstrates superior catalytic activity compared to other metal picolinates in the aforementioned reaction. [] This suggests its potential for specific industrial applications.
Q6: How is zinc picolinate absorbed in the body?
A6: Zinc picolinate is believed to be absorbed more efficiently than other forms of zinc supplements, potentially due to the role of picolinic acid, a natural chelator found in the body. [, ] This improved absorption is thought to be linked to the formation of a zinc-picolinate complex in the digestive tract. [, ]
Q7: Does zinc picolinate impact tumor development?
A7: In a study on Japanese quails, while zinc picolinate supplementation didn't affect the overall number of leiomyomas (benign tumors), it did significantly reduce their size compared to the control group. [] This suggests a potential role in influencing tumor growth, warranting further investigation in humans.
Q8: Can zinc picolinate be beneficial in heat stress conditions?
A8: Studies in heat-stressed rabbits showed that zinc supplementation, particularly in the form of zinc picolinate, helped improve semen quality, conception rates, and antioxidant status. [] These findings highlight its potential as a dietary supplement to mitigate the adverse effects of heat stress on reproductive health.
Q9: Are there specific drug delivery systems being explored for zinc picolinate?
A9: While specific drug delivery systems for zinc picolinate were not explicitly mentioned in the provided research, one study investigated the use of zinc oxide nanoparticles synthesized with Momordica charantia extract. [] These nanoparticles, when co-administered with the M. charantia extract, demonstrated promising antioxidant and anti-hemolytic effects in a high-glucose environment, suggesting a potential targeted approach for managing oxidative stress in conditions like diabetes. Further research is needed to explore targeted delivery strategies for enhancing the efficacy and minimizing potential side effects of zinc picolinate.
Q10: How is the zinc content in biological samples measured?
A10: Atomic Absorption Spectrophotometry (AAS) is a widely used analytical technique for quantifying zinc concentrations in biological samples like blood, tissues, and eggs. [] This technique provides precise measurements of zinc levels, allowing researchers to assess zinc status and the impact of zinc picolinate supplementation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)



![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)







![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)

